molecular formula C26H32N2O4 B11134817 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11134817
M. Wt: 436.5 g/mol
InChI Key: GYFHQHTZZPLBBT-GYHWCHFESA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is an organic compound with a complex structure that includes various functional groups such as dimethylamino, hydroxy, benzoyl, and pyrrolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as 3-(dimethylamino)propylamine and 4-(2-methylpropoxy)benzoyl chloride.

    Formation of Intermediates: The intermediates are then reacted under controlled conditions to form the desired compound. For example, the reaction between 3-(dimethylamino)propylamine and 4-(2-methylpropoxy)benzoyl chloride can be carried out in the presence of a base like triethylamine to form the benzoyl derivative.

    Cyclization and Functionalization: The final steps involve cyclization and functionalization reactions to introduce the pyrrolone ring and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to form a benzyl alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield a benzyl alcohol.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its complex structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-18(2)17-32-21-13-11-20(12-14-21)24(29)22-23(19-9-6-5-7-10-19)28(26(31)25(22)30)16-8-15-27(3)4/h5-7,9-14,18,23,29H,8,15-17H2,1-4H3/b24-22-

InChI Key

GYFHQHTZZPLBBT-GYHWCHFESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O

Origin of Product

United States

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